molecular formula C8H7NO3 B1271188 4-Methyl-3-nitrobenzaldehyde CAS No. 31680-07-6

4-Methyl-3-nitrobenzaldehyde

Cat. No.: B1271188
CAS No.: 31680-07-6
M. Wt: 165.15 g/mol
InChI Key: KHWGAWBXQOKXIJ-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group at the fourth position and a nitro group at the third position. This compound is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyes .

Biochemical Analysis

Biochemical Properties

4-Methyl-3-nitrobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating different biochemical processes. For instance, it can act as a substrate for aldehyde dehydrogenase, an enzyme that catalyzes the oxidation of aldehydes to carboxylic acids. Additionally, this compound can participate in nucleophilic addition reactions, where it interacts with nucleophiles such as amines and thiols, forming Schiff bases and thioethers, respectively .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to the activation of stress-responsive signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This compound can also modulate the expression of genes involved in antioxidant defense mechanisms, thereby affecting cellular redox balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent adducts with nucleophilic biomolecules, such as proteins and nucleic acids. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For instance, this compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or acidic conditions. Long-term exposure to this compound has been shown to cause cumulative oxidative damage in cells, leading to alterations in cellular function and viability. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in significant changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a specific dosage range triggers significant adverse effects, highlighting the importance of dose-dependent studies in understanding the compound’s safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. It can be metabolized by enzymes such as aldehyde dehydrogenase and cytochrome P450, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s bioavailability, toxicity, and overall biological activity. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The subcellular localization of this compound can be influenced by targeting signals and post-translational modifications, directing it to specific organelles. For example, the presence of a nitro group can facilitate the compound’s localization to mitochondria, where it can interact with mitochondrial proteins and influence mitochondrial function .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

4-methyl-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWGAWBXQOKXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185567
Record name 3-Nitro-p-tolualdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31680-07-6
Record name 4-Methyl-3-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31680-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-p-tolualdehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031680076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitro-p-tolualdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitro-p-tolualdehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.131
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-NITRO-P-TOLUALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5FD2YBQ8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of 4-Methyl-3-nitrobenzaldehyde and how has it been characterized?

A1: this compound is an organic compound with the molecular formula C8H7NO3 [, ]. Its structure comprises a benzene ring with an aldehyde group (-CHO) at the first carbon, a nitro group (-NO2) at the third carbon, and a methyl group (-CH3) at the fourth carbon.

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